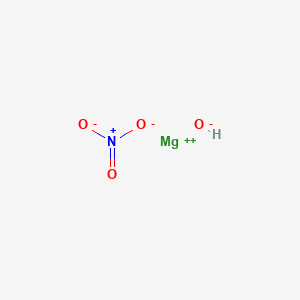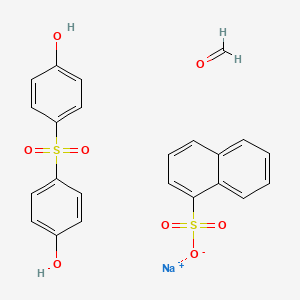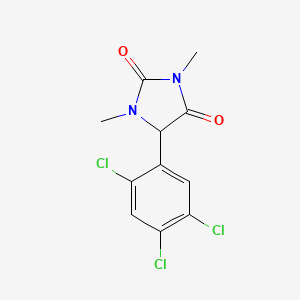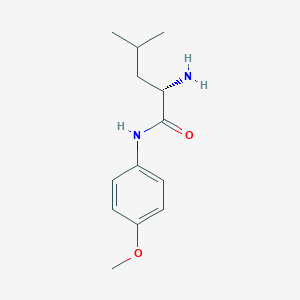
N-(4-Methoxyphenyl)-L-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-L-leucinamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom of the leucinamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-L-leucinamide typically involves the condensation of 4-methoxyaniline with L-leucine, followed by the formation of the amide bond. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or dimethylformamide (DMF) to dissolve the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for the addition of reagents and the monitoring of reaction progress ensures consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Methoxyphenyl)-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(4-Hydroxyphenyl)-L-leucinamide.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: N-(4-Hydroxyphenyl)-L-leucinamide.
Reduction: N-(4-Methoxyphenyl)-L-leucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-Methoxyphenyl)-L-leucinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cancer research and drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(4-Methoxyphenyl)-L-leucinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparación Con Compuestos Similares
N-(4-Methoxyphenyl)-L-leucinamide can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)piperazine: A compound with similar structural features but different biological activities.
N-(4-Hydroxyphenyl)-L-leucinamide:
N-(4-Methoxyphenyl)-2-aminobutanamide: A related amide with variations in the side chain structure
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting biological and chemical properties.
Propiedades
Número CAS |
65540-65-0 |
|---|---|
Fórmula molecular |
C13H20N2O2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(4-methoxyphenyl)-4-methylpentanamide |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)8-12(14)13(16)15-10-4-6-11(17-3)7-5-10/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1 |
Clave InChI |
QMIKKORQMMCAGR-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)OC)N |
SMILES canónico |
CC(C)CC(C(=O)NC1=CC=C(C=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


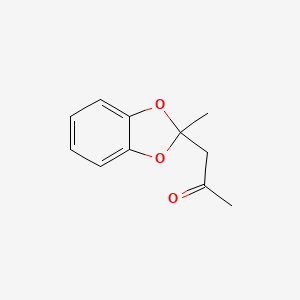

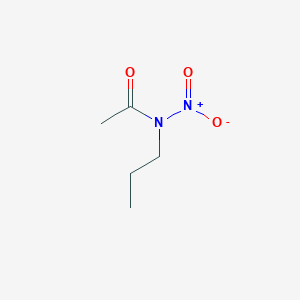
![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)
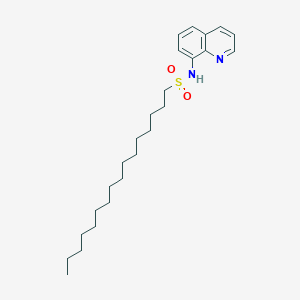

![(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14492665.png)

![N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14492688.png)

![6H-Cyclopenta[d]acenaphthylene](/img/structure/B14492697.png)
